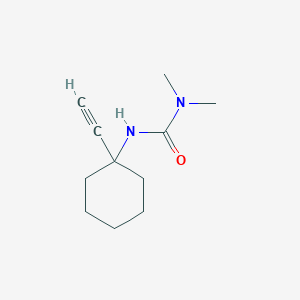

N'-(1-ethynylcyclohexyl)-N,N-dimethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-ethynylcyclohexyl)-N,N-dimethylurea, also known as ECNU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECNU is a derivative of cyclohexylamines and has been synthesized using various methods.

Scientific Research Applications

Catalytic Reactions and Green Chemistry : The study by Jin et al. (2016) explores the acid-catalyzed reactions of aliphatic alcohols and phenols with dimethyl carbonate (DMC) under mild conditions, showcasing the potential of using similar compounds in green chemistry for methylation and carboxymethylation processes, which are crucial in synthesizing a wide range of organic compounds (Jin, Hunt, Clark, & McElroy, 2016).

Synthetic Methodologies : The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine by Kozhushkov et al. (2010) demonstrates advanced synthetic methodologies for constructing ethynyl-containing cyclic amines. These methods could be applicable or adaptable for synthesizing N'-(1-ethynylcyclohexyl)-N,N-dimethylurea, highlighting the synthetic flexibility of ethynyl groups in organic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Catalysis and Organometallic Chemistry : Research by Martins et al. (2016) on a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation under solvent-free conditions showcases the potential of using N'-(1-ethynylcyclohexyl)-N,N-dimethylurea in catalysis, particularly in developing new catalysts or as a ligand in organometallic complexes (Martins, Hazra, Silva, & Pombeiro, 2016).

Fluorescent Thermometer Development : Cao et al. (2014) developed a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. The fluorescence intensity of their compound intensifies with temperature, indicating the potential for N'-(1-ethynylcyclohexyl)-N,N-dimethylurea to be investigated for similar applications in temperature-sensitive fluorescent materials (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

properties

IUPAC Name |

3-(1-ethynylcyclohexyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-4-11(8-6-5-7-9-11)12-10(14)13(2)3/h1H,5-9H2,2-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOIDLOPQWKSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCCCC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-ethynylcyclohexyl)-N,N-dimethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2913469.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2913473.png)

![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)

![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B2913483.png)